5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol
Description
5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol (CAS: 25825-31-4) is a catechol derivative featuring a benzene-1,2-diol core substituted with a tert-butyl group at position 5 and a morpholinomethyl group at position 3. Its molecular weight is 265.35 g/mol, and it is commercially available with a purity of ≥95% . This compound is of interest in medicinal and coordination chemistry due to its structural motifs, which are common in bioactive molecules and metal-chelating agents.
Properties
IUPAC Name |
5-tert-butyl-3-(morpholin-4-ylmethyl)benzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)12-8-11(14(18)13(17)9-12)10-16-4-6-19-7-5-16/h8-9,17-18H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHOBORMCCTQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)O)O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of the tert-butyl group and the hydroxyl groups onto the benzene ring. This can be achieved through Friedel-Crafts alkylation and subsequent hydroxylation reactions.
Introduction of the Morpholinomethyl Group: The morpholinomethyl group can be introduced via a Mannich reaction, where formaldehyde, morpholine, and the benzene derivative react under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or modify the morpholinomethyl group.
Substitution: The tert-butyl group or the morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dehydroxylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to 5-(tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol exhibit significant antimicrobial properties. For instance, studies on redox-active copper(II) complexes derived from sterically hindered phenolic ligands have shown that such compounds can effectively reduce cytochrome c and display antibacterial activity . This suggests potential uses in developing new antimicrobial agents.
Structure-Activity Relationship Studies
The compound has been utilized in structure-activity relationship (SAR) studies aimed at enhancing the efficacy and selectivity of therapeutic agents. In particular, modifications to the morpholine moiety have been investigated to improve pharmacokinetic profiles and therapeutic indices against various pathogens, including those responsible for leishmaniasis .
Case Study 1: Antileishmanial Activity
A series of analogs based on 5-(tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol were synthesized and tested for antileishmanial activity. The results indicated that certain derivatives exhibited potent activity with selectivity over human cell lines, highlighting the compound's potential as a lead in antileishmanial drug development .
| Compound | pEC50 (µM) | Selectivity Index |
|---|---|---|
| Lead Compound | 4.5 | 100-fold |
| Amphotericin | 6.7 | Reference |
| Miltefosine | 5.4 | Reference |
Case Study 2: Drug Delivery Systems
The compound has also been explored in drug delivery systems due to its favorable solubility characteristics. Research focused on synthesizing prodrugs with improved gastrointestinal stability and targeted tumor delivery has included derivatives of this compound . The findings suggest that such modifications could enhance the therapeutic efficacy of existing drugs.
Material Science Applications
In addition to medicinal chemistry, 5-(tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol has potential applications in materials science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
- Lubricants and Greases : Its chemical structure allows for use in formulating lubricants with improved performance characteristics under varying temperature conditions .
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups and the morpholinomethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Benzene-1,2-diol Derivatives
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity : The tert-butyl group in the target compound increases logP compared to Schiff bases (e.g., HL1: logP ~2.1 vs. target compound: estimated logP ~2.8).
- Solubility : Morpholine’s polarity may enhance aqueous solubility relative to purely aromatic Schiff bases.
Biological Activity
5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol, with the CAS number 25825-31-4, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: C15H23NO3
- Molecular Weight: 265.36 g/mol
- IUPAC Name: 5-(tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol
The presence of hydroxyl groups and a morpholinomethyl side chain suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of 5-(tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl groups are likely involved in hydrogen bonding with target proteins, while the morpholinomethyl group may enhance lipophilicity and facilitate cell membrane penetration.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain biological pathways, particularly in enzyme interactions.
- Antioxidant Activity: Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Biological Activity
Research has indicated several areas where this compound may exhibit significant biological activity:
Cytotoxicity Studies
In vitro studies have indicated that the compound may exhibit cytotoxic effects on certain cancer cell lines. For example, analogs have been tested against human cancer cells with varying degrees of success in inhibiting cell proliferation .
Table 1: Summary of Biological Activities
Case Study: Structure-Activity Relationship (SAR)
A study focused on understanding the SAR of compounds similar to 5-(tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol highlighted the importance of substituents in enhancing biological activity. Compounds with morpholine rings showed improved solubility and metabolic stability compared to their non-morpholine counterparts .
Q & A
Q. What collaborative frameworks integrate this compound into green chemistry initiatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
